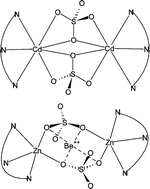Study of binary and ternary metal complexes containing the sulfato ligand: molecular models for selected non-catalytic sites in sulfurylase†
Dalton Transactions Pub Date: 2003-06-12 DOI: 10.1039/B302779A
Abstract
[CdII(μ2-O2,O′,O″-SO4)(terpy)]2·2H2O, 1·2H2O ( CdSO4·8H2O with
CdSO4·8H2O with


Recommended Literature
- [1] 3D-printed ketoenamine crosslinked polyrotaxane hydrogels and their mechanochromic responsiveness†
- [2] An expanded cavity hexaamine cage for copper(ii)
- [3] How important is roaming in the photodegradation of nitrobenzene?†
- [4] Back cover
- [5] Renaissance of immobilized catalysts. New types of polymer-supported catalysts, ‘microencapsulated catalysts’, which enable environmentally benign and powerful high-throughput organic synthesis
- [6] Orange red-emitting carbon dots for enhanced colorimetric detection of Fe3+
- [7] Granular topological insulators†
- [8] A computerised programmable monochromator for flexible multi-element analysis with special reference to the inductively coupled plasma
- [9] The Core Diseasome†‡
- [10] Minerals

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 175696-73-8









